(3-Methylpiperidin-1-yl)(naphthalen-1-yl)methanone
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Overview
Description
(3-METHYLPIPERIDINO)(1-NAPHTHYL)METHANONE is a chemical compound that belongs to the class of naphthoylindoles. This compound is characterized by the presence of a naphthyl group attached to a methanone moiety, which is further connected to a 3-methylpiperidino group. Naphthoylindoles are known for their diverse chemical and biological properties, making them significant in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-METHYLPIPERIDINO)(1-NAPHTHYL)METHANONE typically involves the reaction of 1-naphthylmethanone with 3-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of (3-METHYLPIPERIDINO)(1-NAPHTHYL)METHANONE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
(3-METHYLPIPERIDINO)(1-NAPHTHYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Naphthoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthoylindoles.
Scientific Research Applications
(3-METHYLPIPERIDINO)(1-NAPHTHYL)METHANONE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of synthetic cannabinoids and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-METHYLPIPERIDINO)(1-NAPHTHYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, such as cannabinoid receptors, and modulate their activity. This interaction can lead to various physiological effects, including analgesic, anti-inflammatory, and psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
- (1-NAPHTHYL)(1-PIPERIDINO)METHANONE
- (1-NAPHTHYL)(1-MORPHOLINO)METHANONE
- (1-NAPHTHYL)(1-PYRROLIDINO)METHANONE
Uniqueness
(3-METHYLPIPERIDINO)(1-NAPHTHYL)METHANONE is unique due to the presence of the 3-methylpiperidino group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural variation can influence the compound’s reactivity, binding affinity to receptors, and overall pharmacological profile .
Properties
Molecular Formula |
C17H19NO |
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Molecular Weight |
253.34 g/mol |
IUPAC Name |
(3-methylpiperidin-1-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C17H19NO/c1-13-6-5-11-18(12-13)17(19)16-10-4-8-14-7-2-3-9-15(14)16/h2-4,7-10,13H,5-6,11-12H2,1H3 |
InChI Key |
FXEYREUKSBZEDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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